3-Formyl-1-benzothiophene-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-1-benzothiophene-7-carboxylic acid is a heterocyclic compound that features a benzothiophene core with formyl and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-1-benzothiophene-7-carboxylic acid typically involves the functionalization of the benzothiophene core. One common method includes the formylation of 1-benzothiophene-7-carboxylic acid using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Formyl-1-benzothiophene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol.
Substitution: Various electrophiles in the presence of Lewis acids like AlCl3.
Major Products:
Oxidation: 3-Carboxy-1-benzothiophene-7-carboxylic acid.
Reduction: 3-Hydroxymethyl-1-benzothiophene-7-carboxylic acid.
Substitution: Substituted benzothiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Formyl-1-benzothiophene-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Formyl-1-benzothiophene-7-carboxylic acid in biological systems is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, such as enzymes and receptors, through its functional groups. The formyl and carboxylic acid groups can form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- 1-Benzothiophene-3-carboxylic acid
- 3-Methyl-1-benzothiophene-7-carboxylic acid
- 3-Hydroxy-1-benzothiophene-7-carboxylic acid
Comparison: 3-Formyl-1-benzothiophene-7-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its analogs, it offers a broader range of functionalization possibilities, making it a valuable intermediate in synthetic organic chemistry .
Eigenschaften
Molekularformel |
C10H6O3S |
---|---|
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
3-formyl-1-benzothiophene-7-carboxylic acid |
InChI |
InChI=1S/C10H6O3S/c11-4-6-5-14-9-7(6)2-1-3-8(9)10(12)13/h1-5H,(H,12,13) |
InChI-Schlüssel |
SWIFLRMYOZDNAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)O)SC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.